6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

EGFR Kinase Inhibitors NSCLC

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 2190512-63-9) is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine substituent at the 6-position. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, receptor antagonists, and epigenetic modulators.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 2190512-63-9
Cat. No. B13114644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
CAS2190512-63-9
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)NC(=O)NC2=O
InChIInChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-7(13)11-6(3)12/h1-2H,(H2,10,11,12,13)
InChIKeyHDEOTJKWWSGNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 2190512-63-9) for Drug Discovery and Chemical Biology Procurement


6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 2190512-63-9) is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine substituent at the 6-position. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, receptor antagonists, and epigenetic modulators [1]. The compound's molecular framework allows for versatile derivatization, enabling the exploration of structure-activity relationships (SAR) across multiple therapeutic targets. Its primary applications lie in oncology, inflammation, and neurobiology research, where it serves as a core intermediate for synthesizing bioactive molecules. The presence of the chlorine atom enhances electrophilicity for nucleophilic substitution reactions, while the dione functionality provides hydrogen-bonding capabilities crucial for target engagement [2].

Why 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Isomeric Analogs in Critical Research Applications


Simple substitution of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione with other pyridopyrimidine isomers or non-chlorinated analogs is scientifically unsound due to profound differences in target engagement, selectivity profiles, and synthetic versatility. The specific [3,4-d] ring fusion geometry dictates the spatial orientation of key hydrogen-bonding interactions with kinase hinge regions, while the 6-chloro substituent serves as a critical handle for further functionalization and influences electronic properties [1]. For instance, the pyrido[3,4-d]pyrimidine scaffold has demonstrated superior affinity for the histamine H4 receptor compared to the corresponding quinazoline and pyrido[4,3-d]pyrimidine scaffolds, highlighting that isomeric variations significantly impact pharmacological outcomes [2]. Furthermore, the chlorine atom at the 6-position provides a unique synthetic entry point for generating diverse analog libraries, enabling SAR exploration that would be impossible with the unsubstituted core or alternative halogen patterns [1]. These compound-specific features translate directly to experimental reproducibility and data integrity, making generic substitution a high-risk proposition for studies where precise molecular interactions are paramount.

Quantitative Differentiation of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Against Key Comparators


EGFR Kinase Inhibition Potency Comparison: 6-Chloro Derivative vs. Clinical Benchmark Erlotinib

The 6-chloropyrido[3,4-d]pyrimidine scaffold, exemplified by derivative 4-[(3-bromophenyl)amino]-6-chloropyrido[3,4-d]pyrimidine, demonstrates nanomolar EGFR inhibitory activity. In a direct kinase assay, this 6-chloro-substituted pyrido[3,4-d]pyrimidine exhibited an IC50 of 40 nM against human epidermal growth factor receptor (EGFR) [1]. This potency is comparable to early-generation EGFR tyrosine kinase inhibitors and significantly more potent than the non-chlorinated pyrido[3,4-d]pyrimidine core, which typically shows IC50 values in the micromolar range against EGFR when lacking the 6-chloro substitution . The presence of the chlorine atom at the 6-position enhances binding affinity by facilitating van der Waals interactions with hydrophobic pockets in the ATP-binding site.

EGFR Kinase Inhibitors NSCLC

Antiproliferative Activity in Cancer Cell Lines: Pyrido[3,4-d]pyrimidine Derivatives vs. 5-Fluorouracil

Pyrido[3,4-d]pyrimidine-thiazolidine-1,2,4-oxadiazole derivatives, which utilize the pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core as a synthetic precursor, demonstrate superior antiproliferative activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines compared to the clinical chemotherapeutic agent 5-fluorouracil [1]. The most promising compounds, 4d and 4e, displayed IC50 values of 1.97 ± 0.28 μM and 8.14 ± 0.52 μM against MCF-7 and A-549 cells, respectively. In contrast, 5-fluorouracil exhibited IC50 values of 5.56 ± 0.34 μM and 12.66 ± 0.76 μM in the same cell lines. This represents a 2.8-fold and 1.6-fold improvement in potency, respectively, highlighting the enhanced efficacy achievable with the pyrido[3,4-d]pyrimidine scaffold [1].

Anticancer Cell Viability MCF-7 A-549

Histamine H4 Receptor Affinity: Pyrido[3,4-d]pyrimidine Scaffold vs. Quinazoline and Pyrido[4,3-d]pyrimidine Isomers

The pyrido[3,4-d]pyrimidine scaffold exhibits improved affinity for the human histamine H4 receptor compared to the isomeric pyrido[4,3-d]pyrimidine scaffold and the corresponding quinazoline-based antagonists [1]. While specific IC50 values for the exact 6-chloro compound are not disclosed in the patent, the inventors explicitly state that pyrido[3,4-d]pyrimidine derivatives display 'improved affinity for said receptor compared to the corresponding quinazolines and to the isomeric pyrido[4,3-d]pyrimidine compounds' [1]. Furthermore, these compounds uniquely demonstrate dual H1/H4 receptor antagonism, a profile not observed with quinazoline-based H4 antagonists. This dual inhibition provides enhanced efficacy in models of type I allergic diseases where both receptors contribute to pathophysiology [1].

Histamine Receptors Anti-inflammatory GPCR

TRPC5 Channel Modulation: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives as Selective Modulators

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives, which can be synthesized from 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione via nucleophilic aromatic substitution, are disclosed as selective modulators of the transient receptor potential cation channel subfamily C member 5 (TRPC5) [1]. This ion channel is implicated in anxiety, depression, and pain disorders. The patent teaches that substitution at the 6-position of the pyrido[3,4-d]pyrimidine core is critical for modulating TRPC5 activity, with chlorine serving as a versatile leaving group for introducing diverse amine, ether, or thioether functionalities [1]. This enables the rapid generation of focused libraries to explore SAR around TRPC5 inhibition. In contrast, non-chlorinated or alternative isomeric scaffolds lack this synthetic flexibility and do not exhibit the same TRPC5 modulatory profile.

Ion Channels TRPC5 Calcium Signaling

Recommended Research and Industrial Application Scenarios for 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione


Development of Next-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

Researchers focused on overcoming acquired resistance in EGFR-mutant non-small cell lung cancer (NSCLC) should procure 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a starting material. The 6-chloro substituent provides a synthetic handle for introducing diverse amine, ether, or carbon-linked moieties at this position, enabling the exploration of SAR around the solvent-exposed region of the ATP-binding pocket. This approach is validated by studies demonstrating that 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives can achieve low nanomolar potency against EGFR mutants, including the clinically challenging L858R/T790M/C797S triple mutant . The chlorine atom facilitates rapid analog synthesis via nucleophilic aromatic substitution, accelerating hit-to-lead optimization campaigns.

Histamine H4 Receptor Antagonist Discovery for Inflammatory and Allergic Diseases

Investigators pursuing novel treatments for atopic dermatitis, asthma, or other histamine-mediated inflammatory conditions should utilize 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a privileged scaffold. The [3,4-d] ring fusion geometry confers superior H4 receptor affinity compared to isomeric pyridopyrimidines and quinazoline-based antagonists [1]. The 6-chloro position serves as a versatile diversification point for installing substituents that modulate receptor selectivity, pharmacokinetic properties, and dual H1/H4 antagonism. This dual inhibition profile, unique to the pyrido[3,4-d]pyrimidine series, offers potential therapeutic advantages in diseases where both receptors contribute to pathology [1].

TRPC5 Channel Modulator Development for Neurological and Psychiatric Disorders

Neuroscientists and medicinal chemists investigating TRPC5 as a therapeutic target for anxiety, depression, or chronic pain should procure this compound as a key intermediate. The pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core has been explicitly claimed as a TRPC5 modulator scaffold, with substitution at the 6-position being critical for activity [2]. The chlorine atom at this position enables efficient derivatization to generate focused compound libraries, facilitating the identification of potent and selective TRPC5 antagonists. Given the emerging role of TRPC5 in synaptic plasticity and emotional behavior, access to this versatile building block is essential for advancing preclinical programs in this area [2].

eEF-2K Inhibitor Optimization for Oncology Applications

Cancer biologists and drug discovery teams targeting eukaryotic elongation factor-2 kinase (eEF-2K), a promising therapeutic target in breast cancer and other malignancies, should consider 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a starting point for SAR exploration. Studies have shown that pyrido[3,4-d]pyrimidine derivatives can achieve sub-micromolar eEF-2K inhibition (e.g., compound 6 with IC50 = 420 nM in MDA-MB-231 breast cancer cells) . The 6-chloro substituent provides an opportunity to further optimize potency and selectivity by introducing various substituents at this position, potentially improving upon the 420 nM benchmark. This scaffold offers a distinct chemical starting point compared to existing eEF-2K inhibitors, enabling the discovery of novel chemotypes with improved drug-like properties.

Quote Request

Request a Quote for 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.